![molecular formula C9H11N3O2 B2829248 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201694-70-2](/img/structure/B2829248.png)
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one
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Overview
Description
“3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.206. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one” is characterized by a pyrrolidine ring attached to a methylpyrazinyl group via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one” are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .Scientific Research Applications
Nitrogen-containing Heterocyclic Compounds
Nitrogen-containing compounds, including pyrroles, pyrazines, and pyridines, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities. The utility of these compounds spans various applications, from herbicides and insecticides to pharmaceuticals and adhesives. Specifically, pyrazines, such as 2-methylpyrazine, serve as intermediates in pharmaceuticals, highlighting the relevance of exploring similar structures like "3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one" for potential pharmaceutical applications. This exploration could unveil new avenues in drug development, particularly in designing compounds with improved efficacy and specificity for target receptors or enzymes (Ya Suhiko Higasio & T. Shoji, 2001).
Antiviral Activity and Pharmacokinetics
Compounds structurally related to "3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one" could exhibit potent antiviral activities. An example is a novel compound with efficacy against human rhinovirus (HRV), demonstrating the potential of nitrogen-containing heterocycles in antiviral drug development. These compounds can inhibit viral proteases, essential for viral replication, indicating that similar structures might be explored for broad-spectrum antiviral agents. Furthermore, their pharmacokinetic profiles suggest oral bioavailability, a desirable trait in antiviral drug design, underscoring the importance of investigating "3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one" for similar properties (A. Patick et al., 2005).
Synthesis and Biological Evaluation of Novel Compounds
The synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, showcases the versatility of nitrogen-containing heterocycles in producing compounds with significant biological activities. These activities range from antimetabolite properties to antitrypanosomal effects, indicating the potential of "3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one" and similar structures in contributing to the development of new therapeutic agents with varied biological targets (Nadia A. Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Future Directions
The future directions for “3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . This could include the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have bioactive properties .
properties
IUPAC Name |
3-(3-methylpyrazin-2-yl)oxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-9(12-5-4-10-6)14-7-2-3-11-8(7)13/h4-5,7H,2-3H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGDGULLIPAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one |
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